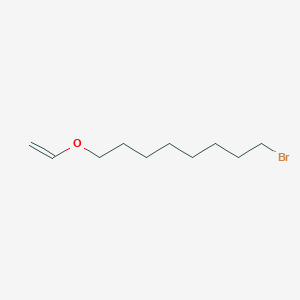
4(1H)-Pyridinone, 2,3-dihydro-1-(4-methoxyphenyl)-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Pyridinone, 2,3-dihydro-1-(4-methoxyphenyl)-2-phenyl- is a heterocyclic compound that features a pyridinone core with methoxyphenyl and phenyl substituents
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method involves the aldol condensation of 4-methoxybenzaldehyde with acetophenone, followed by cyclization and reduction steps to form the desired pyridinone structure.
Cyclization Reactions: Another approach includes the cyclization of appropriate precursors under acidic or basic conditions to form the pyridinone ring.
Industrial Production Methods: Industrial production often involves optimizing these synthetic routes for higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with various functional groups attached to the aromatic rings.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biology and Medicine:
Pharmaceuticals: The compound has potential as a lead molecule in drug discovery, particularly for its anti-inflammatory, antimicrobial, or anticancer properties.
Biological Studies: It can be used as a probe or marker in biological assays to study cellular processes or molecular interactions.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules or materials.
Agriculture: It may have applications in the development of agrochemicals, such as pesticides or herbicides.
作用机制
The mechanism by which 4(1H)-Pyridinone, 2,3-dihydro-1-(4-methoxyphenyl)-2-phenyl- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.
相似化合物的比较
4(1H)-Pyridinone, 2,3-dihydro-1-phenyl-: Lacks the methoxyphenyl substituent, which may affect its reactivity and applications.
4(1H)-Pyridinone, 2,3-dihydro-1-(4-hydroxyphenyl)-2-phenyl-: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and biological activity.
Uniqueness: The presence of the methoxyphenyl group in 4(1H)-Pyridinone, 2,3-dihydro-1-(4-methoxyphenyl)-2-phenyl- imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
CAS 编号 |
168326-39-4 |
|---|---|
分子式 |
C18H17NO2 |
分子量 |
279.3 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-2-phenyl-2,3-dihydropyridin-4-one |
InChI |
InChI=1S/C18H17NO2/c1-21-17-9-7-15(8-10-17)19-12-11-16(20)13-18(19)14-5-3-2-4-6-14/h2-12,18H,13H2,1H3 |
InChI 键 |
XEFIKKIXPKUYLS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C=CC(=O)CC2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


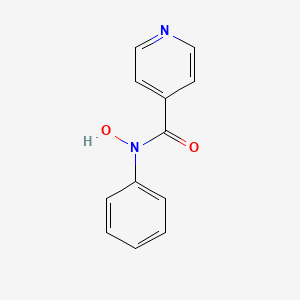
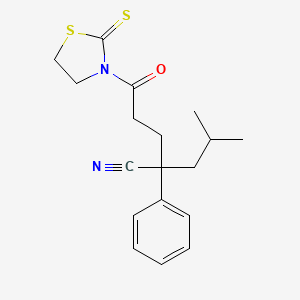

![3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B14278399.png)
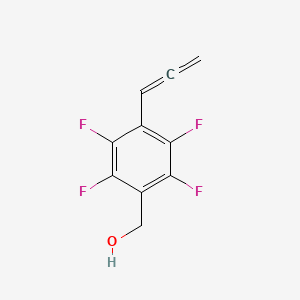
![5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one](/img/structure/B14278409.png)
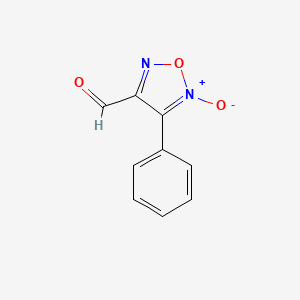
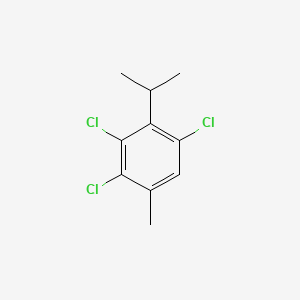

![2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14278438.png)

![2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal](/img/structure/B14278443.png)

